4-Hydroxy Nisoldipine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

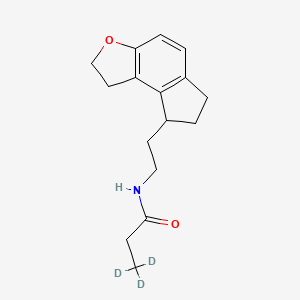

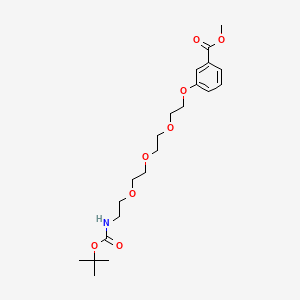

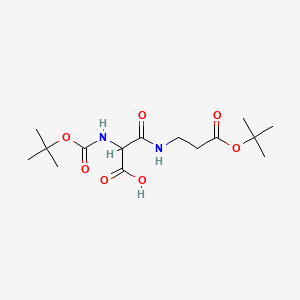

4-Hydroxy Nisoldipine-d6 is a deuterium-labeled derivative of 4-Hydroxy Nisoldipine. It is a biochemical compound primarily used in proteomics research. The molecular formula of this compound is C20H18D6N2O7, and it has a molecular weight of 410.45 .

Méthodes De Préparation

The preparation of 4-Hydroxy Nisoldipine-d6 involves the synthesis of Nisoldipine followed by the introduction of deuterium atoms. One common method for synthesizing Nisoldipine is through the solvent evaporation technique, which involves the preparation of amorphous solid dispersions. This method includes the use of rotary evaporation and spray drying techniques . The deuterium atoms are then introduced through specific chemical reactions that replace hydrogen atoms with deuterium.

Analyse Des Réactions Chimiques

4-Hydroxy Nisoldipine-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

4-Hydroxy Nisoldipine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

Pharmaceutical Research: It is used to develop and evaluate new drug formulations, such as solid dispersion-based sublingual films to improve drug dissolution and bioavailability.

Metabolic Studies: It is used in metabolic research to study the pathways and mechanisms of drug metabolism.

Mécanisme D'action

4-Hydroxy Nisoldipine-d6, like Nisoldipine, is a calcium channel blocker. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Comparaison Avec Des Composés Similaires

4-Hydroxy Nisoldipine-d6 is similar to other calcium channel blockers, such as:

Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.

Felodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in metabolic studies and proteomics research .

Propriétés

Numéro CAS |

1189945-12-7 |

|---|---|

Formule moléculaire |

C20H24N2O7 |

Poids moléculaire |

410.456 |

Nom IUPAC |

3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3 |

Clé InChI |

MOZPKZYMNVFLSU-LIJFRPJRSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Synonymes |

2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-Hydroxy-2-methylpropyl) Ester 5-Methyl Ester-d6; _x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)